molecular formula C25H42Cl4NO3P B14452134 Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester CAS No. 77201-12-8

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester

Cat. No.: B14452134
CAS No.: 77201-12-8
M. Wt: 577.4 g/mol
InChI Key: WMYYWLPHHXQCGZ-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by didecyl ester groups and a tetrachloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester typically involves the reaction of phosphonic acid derivatives with tetrachloropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of chlorine atoms.

    Substitution: The chlorine atoms in the pyridinyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyridinyl compounds.

Scientific Research Applications

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester
  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester

Uniqueness

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester is unique due to its specific ester groups and the tetrachloropyridinyl moiety. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

77201-12-8

Molecular Formula

C25H42Cl4NO3P

Molecular Weight

577.4 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-didecoxyphosphorylpyridine

InChI

InChI=1S/C25H42Cl4NO3P/c1-3-5-7-9-11-13-15-17-19-32-34(31,23-21(26)24(28)30-25(29)22(23)27)33-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

WMYYWLPHHXQCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCCC

Origin of Product

United States

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